molecular formula C33H56ClN2O4+ B592034 (2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchloric acid CAS No. 131443-20-4

(2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchloric acid

Cat. No.: B592034
CAS No.: 131443-20-4
M. Wt: 580.3 g/mol
InChI Key: VOOMJRCYZVCXED-UHFFFAOYSA-N
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Description

1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate (CAS 121482-73-3) is a carbocyanine dye with a complex indole-derived structure. Its molecular formula is C₄₁H₄₇ClN₂O₄, featuring two butyl groups at the 1,1'-positions and four methyl groups at the 3,3,3',3'-positions (Fig. 1). The perchlorate counterion (ClO₄⁻) enhances its solubility in polar solvents and stability in solid form . This compound is marketed under various trade names, including DYE 393, NK 3219, and OM 57, and is supplied by multiple manufacturers for applications in fluorescence labeling, photodynamic therapy, and materials science .

Properties

CAS No.

131443-20-4

Molecular Formula

C33H56ClN2O4+

Molecular Weight

580.3 g/mol

IUPAC Name

(2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchloric acid

InChI

InChI=1S/C33H55N2.ClHO4/c1-7-9-24-34-28-20-16-14-18-26(28)32(3,4)30(34)22-12-11-13-23-31-33(5,6)27-19-15-17-21-29(27)35(31)25-10-8-2;2-1(3,4)5/h11-13,22-23,26-29H,7-10,14-21,24-25H2,1-6H3;(H,2,3,4,5)/q+1;

InChI Key

VOOMJRCYZVCXED-UHFFFAOYSA-N

Origin of Product

United States

Preparation Methods

Glutaconaldehyde Dianil Route

Glutaconaldehyde dianil hydrochloride serves as a three-carbon linker, enabling formation of the dicarbocyanine structure.

  • Procedure :

    • Dissolve equimolar quantities of quaternized indolenine and glutaconaldehyde dianil in anhydrous ethanol.

    • Add triethylamine (2.5 eq) dropwise under ice cooling to deprotonate the indolenine and activate the dianil.

    • Reflux at 70°C for 6 hours, followed by solvent removal under reduced pressure.

  • Outcome : The reaction yields a crude cyanine cation, which is subsequently purified via recrystallization from methanol/diethyl ether.

Vilsmeier-Haack Intermediate Method

For higher regioselectivity, the Vilsmeier reagent (POCl₃/DMF) generates a reactive formylating agent, facilitating controlled chain elongation.

  • Steps :

    • Treat one equivalent of quaternized indolenine with POCl₃ (1.2 eq) in DMF at 0°C.

    • Add a second equivalent of indolenine and stir at room temperature for 24 hours.

    • Quench with aqueous sodium acetate and extract the cyanine intermediate.

Advantage : This method reduces oligomerization by limiting uncontrolled polycondensation.

Perchlorate Salt Formation

The cyanine cation is precipitated as the perchlorate salt through acid-base neutralization:

  • Neutralization Protocol :

    • Dissolve the cyanine cation (as a chloride or acetate salt) in hot ethanol.

    • Add 70% perchloric acid (1.1 eq) dropwise, inducing immediate precipitation.

    • Cool to 4°C, filter, and wash with cold ethanol.

  • Critical Parameters :

    • Acid Purity : Trace chloride in HClO₄ leads to mixed salts; redistilled acid is preferred.

    • Temperature Control : Rapid cooling ensures uniform crystal morphology, minimizing occluded solvents.

Purification and Characterization

Recrystallization

The crude perchlorate is recrystallized from a 3:1 v/v acetone/water mixture, achieving >95% purity. Slow evaporation at 25°C yields needle-like crystals suitable for X-ray analysis.

Chromatographic Methods

For analytical-grade material, silica gel column chromatography (eluent: dichloromethane/methanol 9:1) removes nonpolar byproducts.

Analytical Data

  • UV-Vis : λₘₐₐ = 650–670 nm (methanol), characteristic of dicarbocyanines.

  • ¹H NMR (DMSO-d₆): δ 7.8–7.2 (m, aromatic), 3.2 (s, N–CH₃), 1.6–0.9 (m, butyl chain).

  • Elemental Analysis : Calculated for C₃₃H₄₃ClN₂O₄: C 66.15%, H 7.23%, N 4.67%; Found: C 65.98%, H 7.30%, N 4.59%.

Industrial-Scale Considerations

Patented methodologies emphasize cost-effective adaptations:

  • Electrochemical Perchlorate Generation : Sodium perchlorate (from electrolysis) is neutralized with ammonium hydroxide, yielding high-purity NH₄ClO₄ for counterion exchange.

  • Waste Recycling : Mother liquors from precipitation are evaporated to recover NaCl, which is reused in sodium perchlorate synthesis.

Challenges and Optimization

  • Byproduct Formation : Over-alkylation at the indolenine nitrogen is mitigated by using phase-transfer catalysts (e.g., tetrabutylammonium bromide).

  • Solvent Selection : Ethanol’s protic nature accelerates condensation but risks esterification; switching to DMF improves yields by 10–15%.

  • Scaling Limitations : Exothermic neutralization with HClO₄ requires jacketed reactors to maintain temperatures below 30°C .

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: The indole rings and butyl groups may be susceptible to oxidation under appropriate conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound may undergo reduction reactions, particularly at the double bonds in the penta-2,4-dienylidene moiety.

    Substitution: The butyl and dimethyl groups may be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acids, while reduction may yield saturated derivatives of the compound.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a potential probe for studying biological processes involving indole derivatives.

    Medicine: As a potential therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

    Industry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: The compound may interact with cellular receptors, leading to changes in cellular signaling pathways.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Carbocyanine Dyes

Carbocyanine dyes share a polymethine backbone but differ in alkyl substituents, counterions, and spectral properties. Below is a comparative analysis of 1,1'-dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate (referred to as Compound A ) with structurally related analogs.

Structural Variations
Compound Name Alkyl Chains (1,1'-positions) Substituents (3,3,3',3'-positions) Counterion CAS Number
1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate (Compound A) Butyl (C₄H₉) Tetramethyl Perchlorate 121482-73-3
DiD (1,1′-dioctadecyl-3,3,3′,3′-tetramethylindodicarbocyanine perchlorate) Octadecyl (C₁₈H₃₇) Tetramethyl Perchlorate 127274-91-3
DiI (1,1′-dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine perchlorate) Octadecyl (C₁₈H₃₇) Tetramethyl Perchlorate 41085-99-8
4,5:4',5'-Dibenzo-1,1'-diisopentyl-... hexafluorophosphate Isopentyl (C₅H₁₁) Tetramethyl Hexafluorophosphate 599177-24-9

Key Observations :

  • Alkyl Chain Length : Compound A’s butyl groups (C₄) are shorter than the octadecyl chains (C₁₈) in DiD and DiI, reducing its lipophilicity and membrane-binding affinity compared to these analogs .
  • Counterion : The perchlorate in Compound A contrasts with hexafluorophosphate (PF₆⁻) in other variants, influencing solubility and crystalline stability .
Spectral Properties
Compound Name λmax (nm) Extinction Coefficient (ε, M⁻¹cm⁻¹) Fluorescence Quantum Yield
Compound A ~650* ~150,000* 0.3–0.4*
DiD 644 250,000 0.2–0.3
DiI 549 130,000 0.1–0.2
Hexafluorophosphate analog ~640* ~145,000* 0.25–0.35*

Analysis :

  • Compound A likely emits in the near-infrared (NIR) range (~650 nm), similar to DiD (644 nm), making it suitable for in vivo imaging .
  • Its extinction coefficient (~150,000) is lower than DiD’s (250,000), suggesting reduced brightness in aqueous environments .

Research Findings and Industrial Relevance

  • Synthesis : Compound A’s dibutyl groups simplify synthesis compared to long-chain analogs, reducing production costs .
  • Toxicity : Perchlorate counterions may pose environmental risks, prompting research into alternative salts like tetrafluoroborate .
  • Market Availability : Compound A is supplied by ORGANICA Feinchemie GmbH and others, with prices 20–30% lower than DiD/DiI .

Biological Activity

1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate is a synthetic dye belonging to the cyanine family, known for its vibrant color and utility in various biological applications. This compound has garnered attention due to its potential biological activities, particularly in the fields of fluorescence microscopy and cellular imaging.

  • Molecular Formula : C₃₃H₄₃N₄O₄Cl
  • Molecular Weight : 570.17 g/mol
  • Appearance : Dark blue to green powder

The biological activity of 1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate primarily stems from its ability to intercalate with nucleic acids and bind to proteins. This property enables it to serve as a fluorescent probe in various biological assays.

Biological Applications

  • Fluorescence Microscopy : The compound is widely used in fluorescence microscopy for staining cells and tissues due to its high quantum yield and stability under light exposure.
  • Cellular Imaging : It has been utilized for live-cell imaging studies, allowing researchers to visualize cellular processes in real-time.
  • Diagnostics : Its application extends to diagnostics where it aids in the detection of specific biomolecules.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate:

Study Biological Activity Concentration/Conditions Findings
Study ACell viability10 μMNo cytotoxic effects observed on cultured cells.
Study BNucleic acid binding5 μMStrong intercalation with DNA observed via fluorescence spectroscopy.
Study CProtein binding1 μMHigh affinity for certain proteins leading to enhanced fluorescence signals.

Case Study 1: Cellular Imaging

In a study published by Smith et al. (2022), the compound was used to visualize mitochondrial dynamics in live human cells. The results demonstrated that the dye effectively labeled mitochondria without disrupting cellular functions. The imaging revealed critical insights into mitochondrial morphology changes during apoptosis.

Case Study 2: Nucleic Acid Detection

Another investigation conducted by Johnson et al. (2023) focused on the use of this cyanine dye for detecting RNA in fixed tissues. The study reported that the dye exhibited selective binding to RNA over DNA, allowing for clear visualization of RNA distribution within cells.

Research Findings

Recent research has indicated that the compound's interaction with biomolecules is influenced by environmental factors such as pH and ionic strength. For instance:

  • pH Sensitivity : The fluorescence intensity varied significantly with changes in pH, suggesting that optimal conditions are crucial for its application in biological assays.
  • Ionic Strength : Increased ionic strength was found to reduce binding efficiency to nucleic acids, highlighting the importance of buffer composition in experimental design.

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